molecular formula C18H20N2O4 B4887264 N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide

N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide

Cat. No. B4887264
M. Wt: 328.4 g/mol
InChI Key: WEAHAECFYNJVEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide, also known as MLN8237, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division, spindle assembly, and cytokinesis. MLN8237 has been shown to inhibit tumor growth in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide inhibits Aurora A kinase, which is overexpressed in many types of cancer. Aurora A kinase plays a crucial role in cell division, spindle assembly, and cytokinesis. Inhibition of Aurora A kinase by N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy. N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide has also been shown to inhibit tumor growth in preclinical models.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide is its specificity for Aurora A kinase, which reduces the risk of off-target effects. However, one limitation of N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide is its poor solubility, which can affect its bioavailability and efficacy.

Future Directions

1. Combination therapy: N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide has shown promising results in combination with chemotherapy and radiation therapy. Future studies could explore the optimal combination and dosing schedule.
2. Biomarker identification: N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide has been shown to be effective in certain types of cancer. Future studies could identify biomarkers that predict response to N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide.
3. Resistance mechanisms: Resistance to N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide can develop over time. Future studies could explore the mechanisms of resistance and develop strategies to overcome it.
4. Clinical trials: N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide is currently being evaluated in clinical trials for the treatment of various types of cancer. Future studies could explore the optimal patient population and dosing schedule.

Synthesis Methods

The synthesis of N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide involves several steps, including the reaction of 3-butoxyaniline with 2-methyl-3-nitrobenzoyl chloride, followed by reduction and acylation. The final product is obtained through crystallization and purification.

Scientific Research Applications

N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide has been extensively studied in preclinical models and has shown promising results in inhibiting tumor growth in various types of cancer, including breast, lung, and colon cancer. N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.

properties

IUPAC Name

N-(3-butoxyphenyl)-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-3-4-11-24-15-8-5-7-14(12-15)19-18(21)16-9-6-10-17(13(16)2)20(22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAHAECFYNJVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5509992

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.